molecular formula C13H17FO B13082246 1-Allyl-3-fluoro-5-isobutoxybenzene CAS No. 1443349-12-9

1-Allyl-3-fluoro-5-isobutoxybenzene

Cat. No.: B13082246
CAS No.: 1443349-12-9
M. Wt: 208.27 g/mol
InChI Key: IVOZMBQLJHCOIR-UHFFFAOYSA-N
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Description

1-Allyl-3-fluoro-5-isobutoxybenzene is an organic compound characterized by the presence of an allyl group, a fluorine atom, and an isobutoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-fluoro-5-isobutoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.

    Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Isobutoxylation: The isobutoxy group can be introduced using isobutyl alcohol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-fluoro-5-isobutoxybenzene can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: m-CPBA, KMnO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Epoxides, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

1-Allyl-3-fluoro-5-isobutoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Allyl-3-fluoro-5-isobutoxybenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The fluorine atom enhances the reactivity of the benzene ring towards electrophiles, facilitating substitution reactions.

    Oxidation and Reduction: The allyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological targets.

Comparison with Similar Compounds

1-Allyl-3-fluoro-5-isobutoxybenzene can be compared with other similar compounds, such as:

    1-Allyl-3-fluoro-5-methoxybenzene: Similar structure but with a methoxy group instead of an isobutoxy group.

    1-Allyl-3-chloro-5-isobutoxybenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-Allyl-3-fluoro-5-ethoxybenzene: Similar structure but with an ethoxy group instead of an isobutoxy group.

The uniqueness of this compound lies in the combination of the allyl, fluorine, and isobutoxy groups, which impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

1443349-12-9

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

1-fluoro-3-(2-methylpropoxy)-5-prop-2-enylbenzene

InChI

InChI=1S/C13H17FO/c1-4-5-11-6-12(14)8-13(7-11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3

InChI Key

IVOZMBQLJHCOIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)CC=C)F

Origin of Product

United States

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